3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Its structure features:
- A 2-hydroxyphenyl substituent at position 3, contributing to hydrogen-bonding capabilities.
- A 4-propoxyphenyl group at position 4, enhancing lipophilicity due to the propoxy chain.
- A pyridin-3-ylmethyl moiety at position 5, introducing aromatic and coordination properties.
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H24N4O3/c1-2-14-33-19-11-9-18(10-12-19)25-22-23(20-7-3-4-8-21(20)31)28-29-24(22)26(32)30(25)16-17-6-5-13-27-15-17/h3-13,15,25,31H,2,14,16H2,1H3,(H,28,29) |
InChI Key |
ZLBIJHLTFLOTDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H24N2O5
- Molecular Weight : 444.5 g/mol
- IUPAC Name : 5-(4-hydroxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
The compound's structure features multiple functional groups that contribute to its biological properties, including hydroxyl groups and aromatic rings that enhance its interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
The specific compound under consideration has shown promising results in preliminary studies, suggesting potential effectiveness against various cancer types.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to the one have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
This inhibition indicates that the compound may also possess therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Antimicrobial properties have been observed in various pyrazole derivatives. For example, compounds related to the target compound have exhibited activity against bacterial strains and fungi:
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent.
The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The inhibition of kinases and COX enzymes is particularly notable:
- Kinase Inhibition : Compounds similar to the target have been shown to inhibit kinases involved in cancer progression.
- Enzyme Interaction : The presence of hydroxyl groups enhances binding affinity to target enzymes.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of a related pyrazole derivative, researchers found that it significantly reduced tumor growth in xenograft models. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a viable treatment option.
Case Study 2: Anti-inflammatory Effects
A clinical trial assessing the anti-inflammatory effects of a pyrazole derivative showed a marked reduction in inflammatory markers in patients with rheumatoid arthritis, supporting its therapeutic application in inflammatory conditions.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Pyrazole derivatives, including the compound , have shown promising anticancer effects. Studies indicate that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Properties
- Antimicrobial Activity
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that can include:
- Condensation Reactions : To form the pyrazole ring.
- Functional Group Modifications : Such as hydroxylation or alkoxylation to enhance solubility and biological activity.
Case Studies
- Antitumor Activity Evaluation
- Anti-inflammatory Mechanisms
- Antimicrobial Efficacy
Chemical Reactions Analysis
Ring-Opening with Hydrazine
The dihydrochromeno-pyrrole intermediate undergoes hydrazine-mediated ring-opening to form the final pyrazolone core:
Conditions :
-
Solvent: Dioxane
-
Reagent: Hydrazine hydrate (1:5 molar ratio)
-
Temperature: Room temperature → reflux
-
Purification: Crystallization from ethanol
Mechanism :
-
Nucleophilic attack by hydrazine at the lactone carbonyl.
-
Rearrangement and elimination to form the 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold.
Hydroxyphenyl Group Reactivity
-
Acetylation :
The phenolic -OH undergoes acetylation with acetic anhydride in pyridine, forming the corresponding acetate ester.
Reagents : Acetic anhydride, pyridine (base)
Conditions : Room temperature, 12–24 hours. -
Oxidation :
Potential oxidation to a quinone structure using strong oxidants (e.g., KMnO₄ or DDQ), though this remains theoretical without experimental validation.
Pyridine Ring Modifications
-
Protonation/Deprotonation :
The pyridinyl nitrogen participates in acid-base reactions, forming salts with HCl or coordinating with metal ions (e.g., Zn²⁺, Cu²⁺). -
Electrophilic Substitution :
Limited reactivity due to electron-withdrawing effects of the adjacent heterocycle. Nitration or sulfonation requires harsh conditions (e.g., H₂SO₄/HNO₃ at 100°C).
Propoxyphenyl Ether Reactivity
-
Cleavage :
The propoxy group can be cleaved with HBr/AcOH to yield a phenolic derivative.
Conditions : 48% HBr in glacial acetic acid, reflux for 6 hours.
Key Reaction Data
*Theoretical yield based on analogous reactions.
Mechanistic Insights
-
Stereoelectronic Effects : The pyrazolone core’s conjugated π-system directs regioselectivity in electrophilic attacks, favoring positions para to electron-withdrawing groups.
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions on the propoxyphenyl group.
Challenges and Limitations
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Alkoxy Groups: The propoxy chain in the target compound confers higher lipophilicity compared to ethoxy (Analog 1) and methoxy (Analog 3) groups, which may enhance membrane permeability but reduce solubility in aqueous media .
Synthetic Routes :
Physicochemical Properties
- Solubility: Methoxy and hydroxypropyl substituents (Analogs 2 and 3) improve solubility in DMSO and ethanol, whereas propoxy/ethoxy derivatives favor nonpolar solvents .
- Stability : Methoxy groups (Analog 3) enhance thermal stability, while hydroxy groups (Analog 2) may lead to oxidative degradation under acidic conditions .
Crystallographic Insights
SHELX software has been pivotal in resolving crystal structures of related compounds, revealing planar pyrrolopyrazole cores and intramolecular hydrogen bonds involving the 2-hydroxyphenyl group . Such data aids in rational drug design by elucidating conformational preferences.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for academic-scale synthesis?
Answer: The compound’s core structure (pyrrolo[3,4-c]pyrazolone) is typically synthesized via cyclization reactions. A validated academic approach involves:
- Step 1 : Condensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones to form pyrazolone intermediates.
- Step 2 : Ring closure using catalysts like acetic acid in ethanol under reflux (60–80°C) to generate the dihydropyrrolo-pyrazolone scaffold .
- Step 3 : Functionalization of the core via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Q. Optimization Tips :
Q. Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions (e.g., hydroxyphenyl vs. pyridinylmethyl groups). Use DEPT-135 to distinguish CH/CH signals in the dihydropyrrolo ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <3 ppm error.
- HPLC-PDA : Employ a C18 column (ACN/water gradient) to assess purity (>95%) and detect trace impurities from incomplete cyclization .
Q. How can preliminary biological activity screening be designed to evaluate its therapeutic potential?
Answer:
- In vitro assays : Prioritize kinase inhibition (e.g., JAK2/STAT3 pathways) due to structural similarity to pyrazolone-based kinase inhibitors .
- Use fluorescence polarization (FP) assays with recombinant kinases.
- Validate cytotoxicity via MTT assays in cancer cell lines (e.g., HepG2, MCF-7).
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC values. Include positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar pyrrolo-pyrazolone derivatives be resolved?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using:
- Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or EGFR) to identify critical interactions (e.g., hydrogen bonding with hydroxyphenyl groups) .
- Free-Wilson analysis : Quantify contributions of individual substituents (e.g., propoxyphenyl vs. pyridinylmethyl) to bioactivity .
- Meta-analysis : Cross-reference published IC values for analogous compounds, adjusting for assay variability (e.g., ATP concentration in kinase assays) .
Q. What strategies mitigate low yields during the introduction of the pyridin-3-ylmethyl group?
Answer:
- Protection-Deprotection : Temporarily protect the hydroxyphenyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during alkylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) for pyridine methylation steps, improving yields by 15–20% .
- Post-Reaction Analysis : Use LC-MS to identify byproducts (e.g., N-alkylation vs. O-alkylation) and adjust base strength (e.g., KCO vs. CsCO) .
Q. How can computational methods predict metabolic stability and toxicity early in development?
Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate:
- Lipophilicity (LogP): Target <5 to ensure membrane permeability.
- CYP450 inhibition : Flag potential drug-drug interactions (e.g., CYP3A4/2D6).
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups) .
Q. What experimental designs address solubility challenges in pharmacological assays?
Answer:
- Co-solvent Systems : Use DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH-Solubility Profiling : Test solubility across pH 1–10 (simulating GI tract conditions) using shake-flask methods with HPLC quantification .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
